4-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is a heterocyclic compound recognized for its potential biological activity, particularly as an inhibitor of cyclin-dependent kinase 2 (CDK2). This compound belongs to the pyrazolo[3,4-d]pyrimidine class, which is characterized by a unique bicyclic structure that incorporates both pyrazole and pyrimidine moieties. The compound's molecular formula is , and it has a molecular weight of approximately 199.01 g/mol.
The compound is cataloged under the Chemical Abstracts Service (CAS) number 1251033-27-8 and has been studied for its pharmacological properties. It is classified as a heterocyclic compound due to the presence of nitrogen atoms in its ring structure, which contributes to its reactivity and biological activity.
The synthesis of 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine typically involves several key steps:
In industrial settings, large-scale production may utilize batch reactions optimized for yield and purity. Advanced purification techniques such as recrystallization and chromatography are commonly employed to isolate the final product .
The molecular structure of 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can be represented as follows:
The compound features a bromine atom at the fourth position of the pyrazolo ring, contributing to its reactivity and potential biological interactions.
4-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine can participate in various chemical reactions:
Typical reagents for substitution reactions include amines and thiols, while oxidizing agents like hydrogen peroxide or reducing agents such as sodium borohydride are used in redox reactions .
The primary mechanism of action for 4-bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine involves its interaction with CDK2. The compound binds to the ATP site of CDK2, establishing critical hydrogen bonds with amino acid residues such as Leu83. This interaction inhibits the kinase activity of CDK2, leading to cell cycle arrest in various cancer cell lines .
The compound exhibits high gastrointestinal absorption and has a polar surface area (TPSA) of 54.46 Ų, indicating its potential solubility in biological systems .
4-Bromo-1-methyl-1H-pyrazolo[3,4-d]pyrimidine is primarily researched for its role as a CDK2 inhibitor, making it a candidate for cancer therapeutics. Its ability to inhibit cell growth in various cancer cell lines such as MCF-7 (breast cancer) and HCT-116 (colon cancer) highlights its potential application in oncology .
CAS No.: 29393-20-2
CAS No.: 2134602-45-0
CAS No.: 16903-37-0
CAS No.: